molecular formula C38H34N4O3 B1192254 AZ606

AZ606

Cat. No. B1192254
M. Wt: 594.715
InChI Key: DTZUWCKPKQSIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZ606 is a potent TLR4 agonist.

Scientific Research Applications

Microstructure in Welding Applications

AZ606, as part of the magnesium alloy family, has been extensively studied for its applications in welding, particularly in friction-stir welding processes. For instance, a study by Somasekharan and Murr (2004) explored the welding of AZ606 to aluminum alloys, revealing unique intercalated microstructures rich in either Mg or Al in the weld zone. These microstructures showed dynamic recrystallization with a decrease in grain size from the base material through the transition zone into the weld zone, indicating potential for high-quality welding applications (Somasekharan & Murr, 2004).

Mechanical Properties and Formability

In another study, Huang et al. (2015) examined the texture and stretch formability of AZ61 and AM60 magnesium alloy sheets, processed by high-temperature rolling. This research highlighted the excellent stretch formability of these alloys at room temperature, a property that can be advantageous in various industrial applications, such as automotive and aerospace manufacturing (Huang, Suzuki, Chino, & Mabuchi, 2015).

Wear Behavior

The wear behavior of AZ606 alloys has also been a subject of research. Huang et al. (2006) investigated the fretting wear behavior of AZ91D and AM60B magnesium alloys. Their study showed that these alloys, including AZ606, exhibit specific wear characteristics under various conditions, which is crucial for their application in environments where resistance to wear and tear is essential (Huang, Hou, Pang, & Zhou, 2006).

Corrosion Resistance

Research on the corrosion resistance of magnesium alloys, including AZ606, is also significant. A study by Kumar (2021) focused on the effects of hydroxyapatite (HA) addition on the microstructure and corrosion resistance of AZ91D, AJ62, and AM60 alloys. This research is pertinent to the development of AZ606 alloys with enhanced corrosion resistance for applications in challenging environments (Kumar, 2021).

properties

Molecular Formula

C38H34N4O3

Molecular Weight

594.715

IUPAC Name

N-(2-(cyclopentylamino)-1-(4-ethynylphenyl)-2-oxoethyl)-N-(4-methoxyphenyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C38H34N4O3/c1-3-27-18-20-29(21-19-27)36(37(43)39-30-14-10-11-15-30)41(31-22-24-33(45-2)25-23-31)38(44)34-26-35(28-12-6-4-7-13-28)42(40-34)32-16-8-5-9-17-32/h1,4-9,12-13,16-26,30,36H,10-11,14-15H2,2H3,(H,39,43)

InChI Key

DTZUWCKPKQSIEQ-UHFFFAOYSA-N

SMILES

O=C(C1=NN(C2=CC=CC=C2)C(C3=CC=CC=C3)=C1)N(C(C(NC4CCCC4)=O)C5=CC=C(C#C)C=C5)C6=CC=C(OC)C=C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZ606;  AZ-606;  AZ 606

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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